

# BAY1125976: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**BAY1125976** is a potent and highly selective allosteric inhibitor of AKT1 and AKT2, two key serine/threonine kinases in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in cancer, making it a critical target for therapeutic intervention.[3][4] This guide provides a comprehensive comparison of **BAY1125976**'s cross-reactivity with other kinases, supported by experimental data, to aid researchers in evaluating its suitability for their studies.

# **High Selectivity for AKT1/2**

**BAY1125976** demonstrates notable selectivity for AKT1 and AKT2 over the closely related isoform AKT3 and a wide range of other kinases.[1][5] Its allosteric mechanism of action, targeting a pocket formed by the kinase and pleckstrin homology (PH) domains, contributes to this high specificity, as this binding site is not conserved across all kinases.[2][6] In contrast to ATP-competitive inhibitors, allosteric inhibitors like **BAY1125976** can offer improved tolerability by avoiding off-target effects associated with the highly conserved ATP-binding pocket.[4][6]

### **Kinase Inhibition Profile**

The following table summarizes the inhibitory activity of **BAY1125976** against its primary targets and notable off-targets identified in broad kinase screening panels.



| Kinase Target | IC50 / Kd (nM) | Assay Type          | ATP<br>Concentration | Notes                                                        |
|---------------|----------------|---------------------|----------------------|--------------------------------------------------------------|
| AKT1          | 5.2            | TR-FRET             | 10 μΜ                | Potent inhibition. [5][7][8]                                 |
| 44            | TR-FRET        | 2 mM                | [5][8]               | _                                                            |
| 2.7 (Kd)      | SPR            | -                   | Active AKT1.[7]      | _                                                            |
| 1.3 (Kd)      | SPR            | -                   | Inactive AKT1.[7]    |                                                              |
| AKT2          | 18             | TR-FRET             | 10 μΜ                | Potent inhibition. [5][7][8]                                 |
| 36            | TR-FRET        | 2 mM                | [5][8]               |                                                              |
| AKT3          | 427            | TR-FRET             | 10 μΜ                | Significantly weaker inhibition compared to AKT1/2.[5][7][8] |
| FLT3 (D835Y)  | 210 (Kd)       | DiscoverX<br>Screen | -                    | Closest identified off-target.[7]                            |
| CKL1          | 310 (Kd)       | DiscoverX<br>Screen | -                    | [7]                                                          |
| MKNK2         | 330 (Kd)       | DiscoverX<br>Screen | -                    | [7]                                                          |

Data compiled from multiple sources.[5][7][8]

A broad kinase panel screen by Millipore (230 kinases) showed no significant off-target activity at a concentration of 10  $\mu$ M.[7] Similarly, the Ricerca Lead Profiler screen also indicated no significant effects at concentrations below 10  $\mu$ M.[7]

## **Experimental Protocols**

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay



This assay quantitatively measures the enzymatic activity of a kinase.

- Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., full-length AKT1, AKT2, or AKT3), a fluorescently labeled substrate peptide, and ATP at a specified concentration (e.g., 10 µM or 2 mM).
- Inhibitor Addition: **BAY1125976** is added to the reaction mixture at varying concentrations.
- Incubation: The reaction is incubated to allow for the phosphorylation of the substrate by the kinase.
- Detection: A europium-labeled anti-phospho-substrate antibody is added. If the substrate is phosphorylated, the antibody binds, bringing the europium and the fluorescent label on the substrate into close proximity.
- Signal Measurement: Excitation of the europium donor results in energy transfer to the
  acceptor fluorophore on the substrate (FRET), which then emits light at a specific
  wavelength. The intensity of this emitted light is proportional to the degree of substrate
  phosphorylation and is measured using a plate reader.
- IC50 Determination: The concentration of **BAY1125976** that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

DiscoverX Kinase Screen (ScanMAX)

This is a competitive binding assay used for broad kinase profiling.

- Assay Principle: The assay measures the ability of a test compound (BAY1125976) to displace a proprietary, immobilized, active-site directed ligand from the kinase of interest.
- Kinase and Ligand Incubation: DNA-tagged kinases are incubated with the immobilized ligand in the presence of varying concentrations of BAY1125976.
- Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.



• Kd Calculation: A lower amount of bound kinase indicates stronger competition from the test compound. The dissociation constant (Kd) is then calculated based on the displacement curve, representing the binding affinity of the compound for the kinase.

# Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the targeted signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.





Click to download full resolution via product page



Caption: The PI3K/AKT/mTOR signaling pathway with the inhibitory action of **BAY1125976** on AKT1/2.



Click to download full resolution via product page

Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Targeting the PI3K-AKT-mTOR Pathway: The Potential of BAY 1125976 in Cancer Therapy [synapse.patsnap.com]
- 2. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer—Lack of Association between Activating AKT Mutation and AKT Inhibition-Derived Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]



- 7. eubopen.org [eubopen.org]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [BAY1125976: A Comparative Guide to Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605920#cross-reactivity-of-bay1125976-with-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com